molecular formula C6H5BrN2O2 B1281520 3-Bromo-4-methyl-5-nitropyridine CAS No. 69872-15-7

3-Bromo-4-methyl-5-nitropyridine

Cat. No. B1281520
CAS RN: 69872-15-7
M. Wt: 217.02 g/mol
InChI Key: WFCIQRPATFRBOY-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitropyridine is a chemical compound with the CAS Number: 69872-15-7 . It has a molecular weight of 217.02 and its IUPAC name is 3-bromo-4-methyl-5-nitropyridine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-4-methyl-5-nitropyridine can be achieved through a method that involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-methyl-5-nitropyridine is 1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 . The InChI key is WFCIQRPATFRBOY-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .


Physical And Chemical Properties Analysis

3-Bromo-4-methyl-5-nitropyridine is a solid at room temperature . It has a molecular weight of 217.02 .

Scientific Research Applications

Organic Synthesis Intermediary

3-Bromo-4-methyl-5-nitropyridine is utilized as an important raw material and intermediate in organic synthesis. Its reactive sites make it a versatile building block for constructing more complex molecules, particularly in pharmaceuticals, agrochemicals, and dyestuff fields .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to develop new drugs due to its potential biological activity. It’s often involved in in-vitro studies to assess its effects on cells or tissues.

Nucleophilic Substitution Reactions

It partakes in nucleophilic substitution reactions with amines, which are fundamental reactions in organic chemistry leading to the formation of a wide range of different compounds .

Mechanism of Action

Target of Action

3-Bromo-4-methyl-5-nitropyridine is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and the organoboron reagents play a crucial role in this process .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium, a transition metal catalyst, forms a bond with the electrophilic organic group. In the transmetalation step, the organoboron reagent, which is nucleophilic, is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The organoboron reagents used in this process are generally stable, readily prepared, and environmentally benign .

Result of Action

The primary result of the action of 3-Bromo-4-methyl-5-nitropyridine is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of 3-Bromo-4-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can proceed effectively in a wide range of conditions. Specific reaction conditions, such as temperature and solvent, can impact the efficiency of the reaction and the stability of the organoboron reagent .

Safety and Hazards

The safety information for 3-Bromo-4-methyl-5-nitropyridine includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers The relevant papers for 3-Bromo-4-methyl-5-nitropyridine include studies on its synthesis and reactions , as well as its safety data sheets . These papers provide valuable information on the properties and potential applications of 3-Bromo-4-methyl-5-nitropyridine.

properties

IUPAC Name

3-bromo-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCIQRPATFRBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500853
Record name 3-Bromo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-5-nitropyridine

CAS RN

69872-15-7
Record name 3-Bromo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-Methyl-5-Nitropyridine
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